molecular formula C8H13ClO3 B13855136 Ethyl 4-Chloro-2-ethyl-3-oxobutanoate

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate

Cat. No.: B13855136
M. Wt: 192.64 g/mol
InChI Key: VXLVJXRQJZBPJJ-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C8H13ClO3. It is a colorless liquid that is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be synthesized through several methods. One common method involves the chlorination of ethyl acetoacetate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process involves dissolving ethyl acetoacetate and thionyl chloride in an appropriate solvent, followed by stirring at low temperatures under reduced pressure. The reaction mixture is then washed with saturated saline solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Solvents: Ethanol, dichloromethane, tetrahydrofuran (THF)

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-2-ethyl-3-oxobutanoate involves its reactivity due to the presence of both a chloro and an oxo group. The chloro group can undergo nucleophilic substitution reactions, while the oxo group can participate in reduction and oxidation reactions. These properties make the compound a versatile intermediate in organic synthesis, allowing it to form a wide range of derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 4-chloro-2-ethyl-3-oxobutanoate

InChI

InChI=1S/C8H13ClO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

VXLVJXRQJZBPJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CCl)C(=O)OCC

Origin of Product

United States

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